2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro-
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Overview
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- is a chemical compound known for its unique structure and properties This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole-2-thione core. Subsequent nitration and alkylation reactions introduce the nitro and diethylamino groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The diethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the thione group results in sulfoxide or sulfone derivatives.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)
- 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(phenylmethyl)
Uniqueness
Compared to similar compounds, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- stands out due to the presence of the nitro group and diethylamino substituents. These functional groups enhance its chemical reactivity and potential applications in various fields. The nitro group, in particular, provides unique redox properties that are not present in the other similar compounds.
Properties
CAS No. |
112094-08-3 |
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Molecular Formula |
C17H27N5O2S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1,3-bis(diethylaminomethyl)-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H27N5O2S/c1-5-18(6-2)12-20-14-10-9-11-15(22(23)24)16(14)21(17(20)25)13-19(7-3)8-4/h9-11H,5-8,12-13H2,1-4H3 |
InChI Key |
JDPKXMQXONKDEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=C(C(=CC=C2)[N+](=O)[O-])N(C1=S)CN(CC)CC |
Origin of Product |
United States |
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